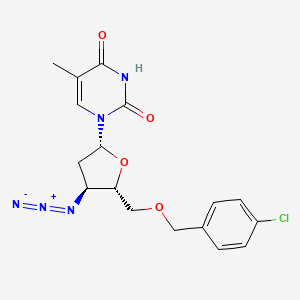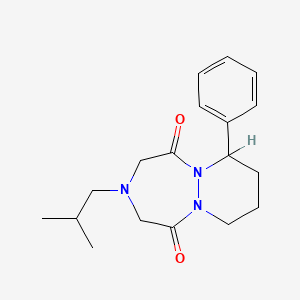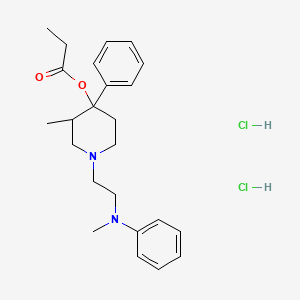
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is a synthetic compound belonging to the piperidine class. This compound is characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Final Assembly: The final compound is assembled by combining the intermediate products through further substitution and cyclization reactions. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting ion channel function, which can alter cellular excitability.
The exact pathways and molecular interactions depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
1-(2-(Phenylamino)ethyl)-3-methyl-4-phenylpiperidine: Lacks the propionyloxy group, which may affect its biological activity.
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenylpiperidine: Similar structure but without the propionyloxy group, potentially leading to different pharmacokinetic properties.
1-(2-(Methylphenylamino)ethyl)-4-phenylpiperidine: Lacks the methyl group on the piperidine ring, which may influence its binding affinity to targets.
Uniqueness
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
96457-67-9 |
|---|---|
分子式 |
C24H34Cl2N2O2 |
分子量 |
453.4 g/mol |
IUPAC名 |
[3-methyl-1-[2-(N-methylanilino)ethyl]-4-phenylpiperidin-4-yl] propanoate;dihydrochloride |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-4-23(27)28-24(21-11-7-5-8-12-21)15-16-26(19-20(24)2)18-17-25(3)22-13-9-6-10-14-22;;/h5-14,20H,4,15-19H2,1-3H3;2*1H |
InChIキー |
RIGRNFJTRSQQPT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(CC1C)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




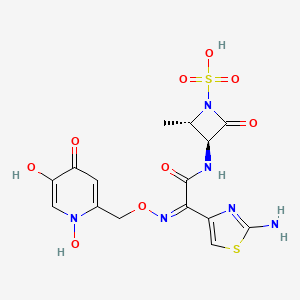
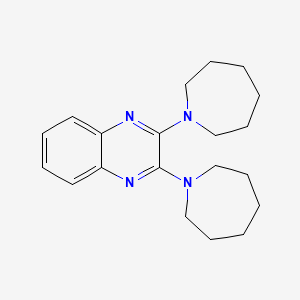

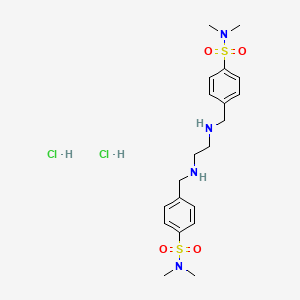


![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)

